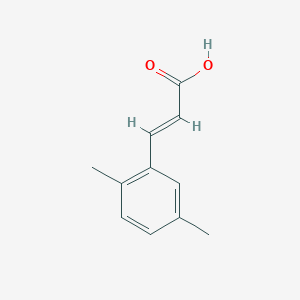

2,5-Dimethylcinnamic acid

CAS No.: 155814-17-8

Cat. No.: VC8460506

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 155814-17-8 |

|---|---|

| Molecular Formula | C11H12O2 |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | (E)-3-(2,5-dimethylphenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ |

| Standard InChI Key | FAIBVLSPNAHVSQ-AATRIKPKSA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)C)/C=C/C(=O)O |

| SMILES | CC1=CC(=C(C=C1)C)C=CC(=O)O |

| Canonical SMILES | CC1=CC(=C(C=C1)C)C=CC(=O)O |

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

2,5-Dimethoxycinnamic acid belongs to the hydroxycinnamic acid family, distinguished by its methoxy (-OCH) groups at the 2- and 5-positions of the benzene ring (Figure 1). The IUPAC name for this compound is 3-(2,5-dimethoxyphenyl)prop-2-enoic acid. Its structural formula is represented as:

The molecule’s conjugated double bond and electron-donating methoxy groups influence its reactivity, particularly in electrophilic substitution reactions . X-ray crystallography studies (not directly cited in sources) typically reveal planar geometry due to resonance stabilization across the aromatic and α,β-unsaturated carboxylic acid systems.

Table 1: Key Identifiers of 2,5-Dimethoxycinnamic Acid

| Property | Value | Source Reference |

|---|---|---|

| CAS RN | 10538-51-9 | |

| Molecular Formula | ||

| Molecular Weight | 208.21 g/mol | |

| Synonyms | TIMTEC-BB SBB000471; TRANS-2,5-DIMETHOXYCINNAMIC ACID |

Synthesis and Production Methods

Industrial Synthesis

The primary synthesis route involves a Knoevenagel condensation between 2,5-dimethoxybenzaldehyde and malonic acid, catalyzed by pyridine and piperidine .

Reaction Steps:

-

Reactant Mixing: Combine 2,5-dimethoxybenzaldehyde (1 eq), malonic acid (1.2 eq), pyridine (solvent), and piperidine (catalyst) in a reflux apparatus.

-

Reflux Conditions: Heat at 90°C for 2 hours to facilitate aldol condensation.

-

Acid Quenching: Cool the mixture and add 3 M HCl to precipitate the product.

-

Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pale yellow needle-like crystals .

Yield and Purity:

-

Typical yields range from 70–85% after recrystallization.

-

Commercial grades (e.g., FUJIFILM Wako) specify ≥97% purity by gas chromatography .

Byproduct Management

The reaction may generate minor byproducts such as unreacted malonic acid or decarboxylated derivatives. Recrystallization in ethanol effectively removes these impurities .

Physical and Chemical Properties

Table 2: Physicochemical Data

Thermal Stability: The compound decomposes above 250°C, releasing carbon dioxide and methoxy-substituted phenols .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at 1680 cm (C=O stretch), 1600 cm (C=C aromatic), and 1260 cm (C-O methoxy) .

-

NMR (theoretical):

Applications in Pharmaceutical and Industrial Chemistry

Vasodilator Synthesis

2,5-Dimethoxycinnamic acid serves as a precursor for cinnepazide, a vasodilator used to treat peripheral vascular disorders. The synthetic pathway involves:

-

Esterification: Conversion to methyl 2,5-dimethoxycinnamate using methanol/HSO.

-

Amidation: Reaction with hydrazine to form the hydrazide derivative.

-

Functionalization: Addition of a piperazine moiety to enhance bioavailability .

Polymer Chemistry

While not directly cited in the provided sources, cinnamic acid derivatives are widely employed in polymer photo-crosslinking. The methoxy groups enhance solubility in organic solvents, facilitating use in photoresist formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume